"Tert-butyl di(prop-2-yn-1-yl)carbamate" chemical properties and reactivity
"Tert-butyl di(prop-2-yn-1-yl)carbamate" chemical properties and reactivity
An In-Depth Technical Guide to tert-Butyl di(prop-2-yn-1-yl)carbamate: Properties, Reactivity, and Applications
Introduction
tert-Butyl di(prop-2-yn-1-yl)carbamate is a versatile bifunctional molecule that has garnered significant interest in organic synthesis, medicinal chemistry, and materials science. Its structure is characterized by a central carbamate group protected by a tert-butoxycarbonyl (Boc) moiety and featuring two terminal propargyl (prop-2-yn-1-yl) groups. This unique arrangement provides two reactive alkyne "handles" for functionalization while the nitrogen atom is temporarily masked. The strategic importance of this reagent lies in its ability to serve as a cornerstone for constructing complex molecular architectures, particularly nitrogen-containing heterocyclic compounds.[1] The terminal alkyne functionalities are prime substrates for a variety of coupling reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2]
This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of tert-butyl di(prop-2-yn-1-yl)carbamate, offering field-proven insights for researchers, scientists, and professionals in drug development.
Chemical & Physical Properties
The physical and chemical properties of tert-butyl di(prop-2-yn-1-yl)carbamate are dictated by its distinct structural components: the sterically bulky, acid-labile Boc group and the two reactive terminal alkyne chains.
| Property | Value | Source |
| CAS Number | 262418-92-8 | [1] |
| Molecular Formula | C₁₃H₁₉NO₂ | Derived |
| Molecular Weight | 221.29 g/mol | Derived |
| Boiling Point | 247.9 ± 33.0 °C at 760 mmHg | [1] |
| Appearance | Typically a colorless to pale yellow oil or low-melting solid | General Knowledge |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Acetone) | General Knowledge |
The Boc group provides stability under a wide range of non-acidic conditions, allowing for selective manipulation of the alkyne groups.[3] Conversely, the terminal alkynes are highly reactive sites for various transformations, making the compound a valuable building block in multistep syntheses.
Synthesis of tert-Butyl di(prop-2-yn-1-yl)carbamate
The synthesis of the title compound is typically achieved through the dialkylation of a primary amine precursor with an appropriate propargylating agent. A representative protocol starting from tert-butyl carbamate is described below.
Experimental Protocol: Synthesis via Dialkylation
Causality: This procedure relies on the nucleophilicity of the carbamate nitrogen (or its conjugate base) to displace a leaving group on the propargylating agent. A strong base like sodium hydride (NaH) is used to deprotonate the carbamate, significantly increasing its nucleophilicity to facilitate the double SN2 reaction. The use of an inert, anhydrous solvent like THF is critical to prevent quenching of the base and unwanted side reactions.
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Preparation : To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add a 60% dispersion of sodium hydride (2.2 equivalents) in mineral oil.
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Solvent Addition : Wash the sodium hydride with anhydrous hexane (3x) to remove the mineral oil, and then suspend it in anhydrous tetrahydrofuran (THF).
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Substrate Addition : Cool the suspension to 0 °C in an ice bath. Add a solution of tert-butyl carbamate (1.0 equivalent) in anhydrous THF dropwise to the flask.
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Deprotonation : Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases.
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Alkylation : Cool the reaction mixture back to 0 °C. Add propargyl bromide (2.2-2.5 equivalents) dropwise.
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Reaction : Allow the reaction to warm to room temperature and stir overnight.
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Quenching & Workup : Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
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Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure tert-butyl di(prop-2-yn-1-yl)carbamate.
Chemical Reactivity and Key Transformations
The reactivity of tert-butyl di(prop-2-yn-1-yl)carbamate is dominated by its two key functional groups: the terminal alkynes and the Boc-protected amine.
Reactions of the Alkyne Groups
The twin propargyl groups are hubs of reactivity, enabling the molecule to act as a versatile linchpin in constructing larger, more complex structures.
This is arguably the most powerful application of the title compound. The two terminal alkynes can react with two equivalents of an organic azide (or two different azides in a stepwise fashion) to form stable 1,2,3-triazole rings. This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it a cornerstone of click chemistry.[2]
Caption: Workflow for a typical CuAAC reaction.
Experimental Protocol: Bis-Triazole Formation via CuAAC
Causality: This protocol generates the active Cu(I) catalyst in situ from CuSO₄ using sodium ascorbate as a reducing agent. This is a common and reliable method that avoids handling potentially unstable Cu(I) salts. The reaction is often performed in a mixture of water and an alcohol to dissolve both the organic substrates and the inorganic catalyst components.
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Dissolve Substrates : In a round-bottom flask, dissolve tert-butyl di(prop-2-yn-1-yl)carbamate (1.0 equivalent) and the desired organic azide (2.1 equivalents) in a 1:1 mixture of t-butanol and water.
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Prepare Catalysts : In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 equivalents). In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1-0.2 equivalents).
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Initiate Reaction : Add the sodium ascorbate solution to the reaction flask, followed by the copper(II) sulfate solution. The solution should turn heterogeneous or change color.
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Reaction Monitoring : Stir the reaction vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Workup : Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate or dichloromethane.
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Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography or recrystallization to obtain the desired bis-triazole product.
Deprotection of the Boc Group
The Boc group is a cornerstone of amine protection strategy due to its stability in many reaction conditions and its clean, efficient removal under acidic conditions.[4][5] This orthogonality is crucial in multi-step synthesis.
Mechanism: The deprotection is initiated by protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA).[4] This is followed by the collapse of the protonated intermediate to release the highly stable tert-butyl cation and a transient carbamic acid. The carbamic acid is unstable and rapidly decarboxylates (loses CO₂) to yield the free secondary amine.[4]
Caption: Mechanism of acid-catalyzed Boc deprotection.
Experimental Protocol: Boc Deprotection
Causality: Trifluoroacetic acid (TFA) is an ideal reagent for this transformation. It is a strong acid that readily protonates the carbamate, and its low boiling point allows for easy removal in vacuo after the reaction is complete. Dichloromethane (DCM) is a common solvent as it is inert to the acidic conditions and effectively dissolves the starting material.
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Dissolution : Dissolve the Boc-protected compound (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM).
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Acid Addition : Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise to the solution at 0 °C.
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Reaction : Remove the ice bath and stir the solution at room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC or LC-MS until the starting material is fully consumed.
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Removal of Acid : Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent. It may be necessary to co-evaporate with additional DCM or toluene to remove residual TFA.
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Neutralization & Isolation : Dissolve the residue in an appropriate solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected secondary amine, which can be used directly or purified further if necessary.
Applications in Drug Discovery and Organic Synthesis
The unique structure of tert-butyl di(prop-2-yn-1-yl)carbamate makes it a powerful tool for synthetic chemists.
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Synthesis of Nitrogen Heterocycles : The compound is an excellent precursor for synthesizing a wide variety of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals.[1] Intramolecular cyclization reactions or multi-component reactions involving the alkyne groups can lead to the formation of complex ring systems.
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Scaffold for Combinatorial Chemistry : In drug discovery, the two alkyne groups serve as attachment points for building molecular libraries. By reacting the scaffold with a diverse set of azide-containing fragments via click chemistry, researchers can rapidly generate a large number of distinct compounds for biological screening.
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Linker Technology : The dipropargyl motif can be used to create bifunctional linkers for applications such as Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), where connecting two different molecular entities is required.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling tert-butyl di(prop-2-yn-1-yl)carbamate.
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Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[6]
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Ventilation : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[6]
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Storage : Store the compound in a tightly sealed container in a cool, dry place away from incompatible substances and sources of ignition.[7]
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First Aid : In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[8] If inhaled, move to fresh air.[8] If swallowed, rinse mouth with water and consult a physician.
References
- 1. biosynce.com [biosynce.com]
- 2. tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. aksci.com [aksci.com]
- 7. kishida.co.jp [kishida.co.jp]
- 8. tert-Butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate, 634926-63-9 | BroadPharm [broadpharm.com]

